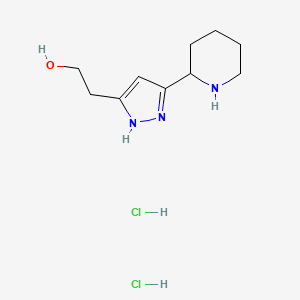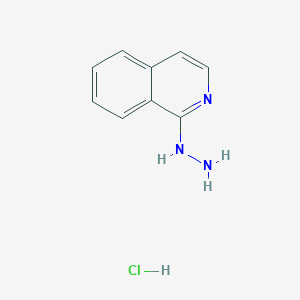
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a chemical compound that features a piperidine ring and a pyrazole ring, both of which are important structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The pyrazole ring can be formed through condensation reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or piperidine rings.
Substitution: The hydrogen atoms on the rings can be substituted with different functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the rings, creating a range of derivatives with potentially different biological activities.
Applications De Recherche Scientifique
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of piperidine and pyrazole derivatives on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These include compounds like piperidinones and spiropiperidines, which also feature the piperidine ring and have similar pharmacological properties.
Pyrazole derivatives: Compounds such as pyrazoloquinolines and pyrazolopyridines share the pyrazole ring and have comparable chemical reactivity and biological activities.
Uniqueness
What sets 2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride apart is the combination of both piperidine and pyrazole rings in a single molecule, which can result in unique biological activities and chemical properties not seen in compounds containing only one of these rings .
Propriétés
IUPAC Name |
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c14-6-4-8-7-10(13-12-8)9-3-1-2-5-11-9;;/h7,9,11,14H,1-6H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVSUSHXGYFNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NNC(=C2)CCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxymethyl)phenyl]amine sulfate (salt)](/img/structure/B7953550.png)



![Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate](/img/structure/B7953579.png)
![[N'-(N-methyl-N-phenylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7953586.png)


![sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate](/img/structure/B7953609.png)

![piperidine, 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-, dihydrochloride](/img/structure/B7953621.png)
![[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide](/img/structure/B7953629.png)

